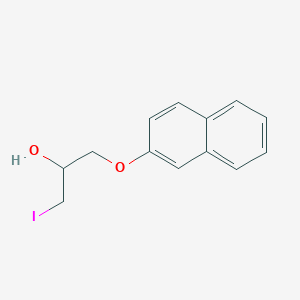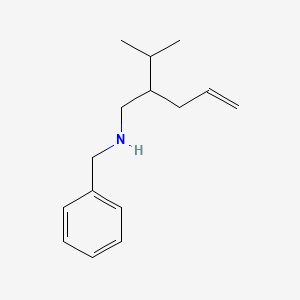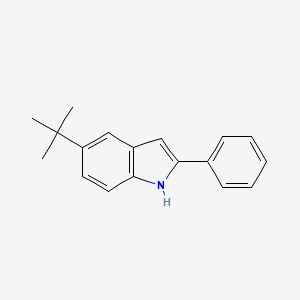![molecular formula C16H27N2O2P B14137199 Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate CAS No. 89095-27-2](/img/structure/B14137199.png)
Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is a chemical compound that features a piperidine ring, a pyridine moiety, and a phosphinate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions.
Attachment of the Phosphinate Group: The phosphinate group is attached using phosphinic acid derivatives under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine contain the pyridine moiety and are known for their roles in biological systems.
Uniqueness
Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89095-27-2 |
|---|---|
Molekularformel |
C16H27N2O2P |
Molekulargewicht |
310.37 g/mol |
IUPAC-Name |
3-[1-[methyl(pentoxy)phosphoryl]piperidin-2-yl]pyridine |
InChI |
InChI=1S/C16H27N2O2P/c1-3-4-7-13-20-21(2,19)18-12-6-5-10-16(18)15-9-8-11-17-14-15/h8-9,11,14,16H,3-7,10,12-13H2,1-2H3 |
InChI-Schlüssel |
JTGCVGMTVNDMLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOP(=O)(C)N1CCCCC1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(4-isopropylphenyl)acetamide](/img/structure/B14137124.png)

![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)
![4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one](/img/structure/B14137137.png)
![2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137143.png)

![2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14137174.png)





![2,4-dichloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B14137227.png)

